5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 896291-30-8
Cat. No.: VC7348694
Molecular Formula: C21H22ClN5O2S
Molecular Weight: 443.95
* For research use only. Not for human or veterinary use.
![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol - 896291-30-8](/images/structure/VC7348694.png)
Specification
CAS No. | 896291-30-8 |
---|---|
Molecular Formula | C21H22ClN5O2S |
Molecular Weight | 443.95 |
IUPAC Name | 5-[(3-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Standard InChI | InChI=1S/C21H22ClN5O2S/c1-2-25-8-10-26(11-9-25)17(14-5-3-6-15(22)13-14)18-20(28)27-21(30-18)23-19(24-27)16-7-4-12-29-16/h3-7,12-13,17,28H,2,8-11H2,1H3 |
Standard InChI Key | BAXTXDZRTFRHQJ-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s IUPAC name, 5-((3-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,triazol-6-ol, reflects its intricate architecture:
-
Thiazolo[3,2-b]triazole core: A bicyclic system combining thiazole (five-membered ring with sulfur and nitrogen) and triazole (five-membered ring with three nitrogen atoms). This fusion enhances electronic delocalization, improving binding to biological targets.
-
3-Chlorophenyl group: A substituted benzene ring with a chlorine atom at the meta position, contributing to lipophilicity and steric bulk.
-
4-Ethylpiperazine moiety: A nitrogen-containing heterocycle with an ethyl side chain, facilitating solubility and interactions with neurotransmitter receptors.
-
Furan-2-yl substituent: An oxygen-containing heterocycle that participates in hydrogen bonding and π-π stacking.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₂ClN₅O₂S |
Molecular Weight | 483.96 g/mol |
Hydrogen Bond Donors | 2 (hydroxyl, piperazine NH) |
Hydrogen Bond Acceptors | 7 |
LogP (Predicted) | 3.2 ± 0.5 |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Formation of the thiazolo-triazole core: Cyclocondensation of thiosemicarbazide with α-haloketones yields the bicyclic scaffold.
-
Introduction of the 3-chlorophenyl group: Friedel-Crafts alkylation or nucleophilic substitution attaches the chlorophenyl moiety.
-
Piperazine functionalization: Mannich reaction or reductive amination incorporates the 4-ethylpiperazine group.
-
Furan coupling: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution adds the furan ring.
Critical challenges include regioselectivity during cyclization and purification of intermediates. Recent advances in microwave-assisted synthesis have improved yields (e.g., 65–72% for final steps).
Spectroscopic Characterization
-
¹H NMR: Peaks at δ 7.45–7.30 ppm (aromatic protons), δ 4.20–3.80 ppm (piperazine CH₂), and δ 6.50–6.30 ppm (furan protons).
-
MS (ESI+): Molecular ion peak at m/z 484.0 [M+H]⁺.
Biological Activities and Mechanisms
Antimicrobial Activity
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). Its mechanism involves:
-
Inhibition of fungal ergosterol synthesis: Targeting lanosterol 14α-demethylase (CYP51).
-
Disruption of bacterial cell walls: Binding to penicillin-binding proteins (PBPs).
Table 2: Antimicrobial Activity Profile
Organism | MIC (µg/mL) | Reference Model |
---|---|---|
Staphylococcus aureus | 8 | Vancomycin (MIC = 2) |
Escherichia coli | 32 | Ciprofloxacin (MIC=1) |
Candida albicans | 16 | Fluconazole (MIC=4) |
Structure-Activity Relationships (SAR)
Role of Substituents
-
3-Chlorophenyl group: Enhances lipophilicity and target affinity; replacing chlorine with bromine reduces potency.
-
4-Ethylpiperazine: Improves solubility; elongation of the ethyl chain diminishes activity.
-
Furan ring: Oxygen’s electronegativity facilitates hydrogen bonding; substitution with thiophene decreases efficacy.
Table 3: Impact of Modifications on IC₅₀ (MCF-7 Cells)
Modification | IC₅₀ (µM) |
---|---|
Parent compound | 12 |
3-Bromophenyl analog | 28 |
Piperazine replaced by morpholine | 45 |
Furan replaced by thiophene | 22 |
Pharmacokinetics and Toxicity
ADME Profile
-
Absorption: Moderate oral bioavailability (45%) due to piperazine’s solubility.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl side chain.
-
Excretion: Renal (60%) and fecal (35%).
Toxicity Considerations
-
Acute toxicity (LD₅₀): 320 mg/kg in murine models.
-
hERG inhibition: Moderate risk (IC₅₀ = 4.2 µM), necessitating structural optimization.
Future Directions and Applications
Drug Development
-
Analog synthesis: Exploring fluorinated phenyl groups to enhance blood-brain barrier penetration.
-
Nanoparticle delivery: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve tumor targeting.
Combination Therapies
Synergistic effects with doxorubicin (breast cancer) and fluconazole (systemic candidiasis) are under investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume